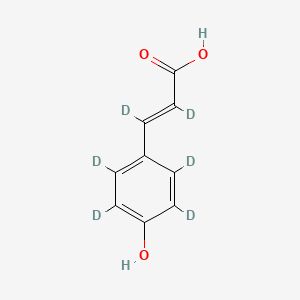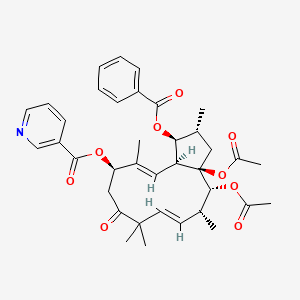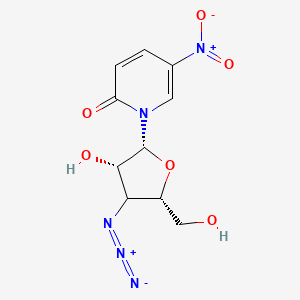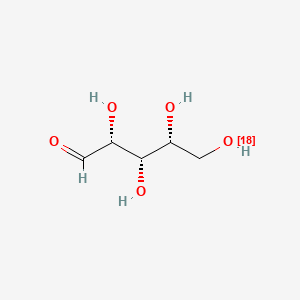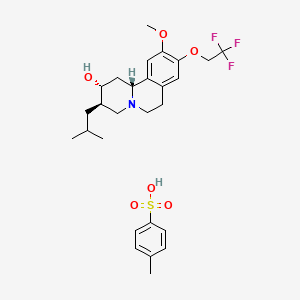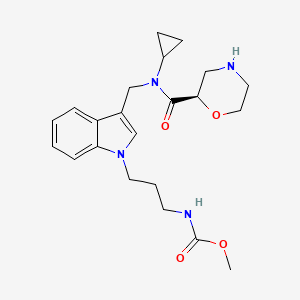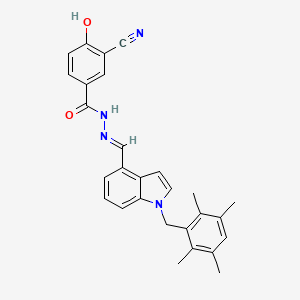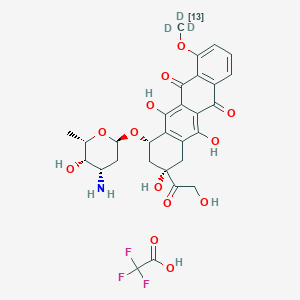
Doxorubicin-13C,3d (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxorubicin-13C,3d (TFA) is a labeled derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. The labeling with carbon-13 and deuterium allows for detailed studies of the compound’s pharmacokinetics and metabolism. Doxorubicin itself is known for its efficacy in treating various cancers, including breast cancer, leukemia, and lymphomas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Doxorubicin-13C,3d (TFA) involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes without altering the biological activity of the compound .
Industrial Production Methods
Industrial production of Doxorubicin-13C,3d (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the incorporation of the isotopes .
Analyse Chemischer Reaktionen
Types of Reactions
Doxorubicin-13C,3d (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, contributing to the compound’s cytotoxic effects.
Reduction: The ketone group in doxorubicin can be reduced to form doxorubicinol, a metabolite with different biological activity.
Substitution: The anthracycline ring can undergo substitution reactions, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include doxorubicinol and other metabolites that can be studied to understand the compound’s pharmacokinetics and toxicity .
Wissenschaftliche Forschungsanwendungen
Doxorubicin-13C,3d (TFA) is extensively used in scientific research due to its labeled isotopes, which allow for detailed tracking and analysis. Some key applications include:
Chemistry: Used to study the compound’s chemical behavior and interactions with other molecules.
Biology: Employed in cellular studies to understand its uptake, distribution, and metabolism within cells.
Medicine: Utilized in pharmacokinetic studies to determine the distribution and elimination of the drug in the body.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the toxicity of doxorubicin
Wirkmechanismus
Doxorubicin-13C,3d (TFA) exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects. Key molecular targets include DNA-associated enzymes and various signaling pathways involved in apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicinol-13C,d3 (TFA): Another labeled derivative with similar applications in research.
Daunorubicin: A structurally similar anthracycline with slightly different pharmacological properties.
Epirubicin: An epimer of doxorubicin with reduced cardiotoxicity
Uniqueness
Doxorubicin-13C,3d (TFA) is unique due to its specific labeling with carbon-13 and deuterium, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool in understanding the pharmacokinetics and metabolism of doxorubicin, leading to improved drug formulations and therapeutic strategies .
Eigenschaften
Molekularformel |
C29H30F3NO13 |
|---|---|
Molekulargewicht |
661.6 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H29NO11.C2HF3O2/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;3-2(4,5)1(6)7/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;(H,6,7)/t10-,13-,15-,17-,22+,27-;/m0./s1/i2+1D3; |
InChI-Schlüssel |
UDTIHEAQOFADHN-BDMDSJEGSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


